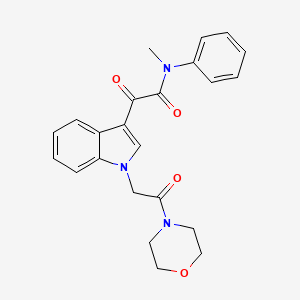

N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Description

This compound features a 1H-indol-3-yl core substituted at the 1-position with a 2-morpholino-2-oxoethyl group. The acetamide moiety is N-methylated and N-phenylated, contributing to its distinct electronic and steric profile. Its synthesis likely involves indole alkylation, oxoacetamide formation, and morpholino coupling steps, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-24(17-7-3-2-4-8-17)23(29)22(28)19-15-26(20-10-6-5-9-18(19)20)16-21(27)25-11-13-30-14-12-25/h2-10,15H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZPXOPPBSAULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by morpholine.

Formation of the Acetamide Group: The final step involves the acylation of the indole derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indole-2-ols or indole-2-amines.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. It could be developed into a pharmaceutical agent for treating diseases where its specific mechanism of action is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Insight: The morpholino group in the target compound provides a balance of polarity and H-bonding capacity, distinguishing it from analogs with methoxy, fluorobenzyl, or triazole substituents. This may improve bioavailability compared to more lipophilic derivatives .

Crystallographic and Spectroscopic Data

- X-ray Diffraction: Analogs like N-(4-methoxyphenyl)-2-oxoacetamide confirm planar indole-oxoacetamide conformations. The morpholino group’s orientation in the target compound would require crystallography to assess steric effects.

- Spectroscopic Characterization: IR and NMR data for related compounds (e.g., ) suggest diagnostic peaks for morpholino (C-O-C at ~1100 cm⁻¹) and oxoacetamide (C=O at ~1700 cm⁻¹).

Biological Activity

N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indole ring, a morpholine moiety, and an acetamide functional group, which contribute to its diverse interactions within biological systems.

Chemical Structure and Properties

The molecular formula of N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is , with a molecular weight of approximately 288.35 g/mol. The compound's structure allows for multiple potential interactions with biological targets, making it a candidate for further investigation in drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.35 g/mol |

| Indole Core | Present |

| Morpholine Moiety | Present |

Antimicrobial Activity

Research indicates that compounds structurally similar to N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibit significant antimicrobial properties. For instance, derivatives have shown selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activities. Studies suggest that it may exert effects against various solid tumors, including colon and lung cancers, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The interaction with specific molecular targets such as enzymes or receptors is believed to modulate their activity, leading to therapeutic effects.

Anti-inflammatory Effects

In vitro studies have demonstrated that N-methyl derivatives can possess anti-inflammatory properties by inhibiting enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response . Compounds similar to N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have shown the ability to reduce pro-inflammatory cytokines, thereby mitigating inflammation.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways.

- Cell Cycle Arrest : Inducing cell cycle disruption leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives found that N-methyl derivatives exhibited enhanced antibacterial activity against multidrug-resistant strains. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy, revealing that certain derivatives had MIC values as low as 10 µg/mL against resistant strains .

Study 2: Anticancer Activity

In a preclinical model evaluating the anticancer potential of N-methyl derivatives, researchers observed significant tumor regression in xenograft models when treated with the compound. The study indicated that the compound induced apoptosis via the mitochondrial pathway, confirmed by increased levels of cleaved caspase 3 and PARP .

Q & A

Basic: What are the critical steps in synthesizing N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. Key steps include:

- Alkylation : Introducing the morpholino-2-oxoethyl group at the indole N1 position using tert-butyl bromoacetate or similar alkylating agents under basic conditions (e.g., NaH in DMF) .

- Amide Coupling : Reacting the intermediate with N-methyl-N-phenylacetamide via coupling reagents like EDC/HOBt to form the final acetamide linkage .

- Purification : Use recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the product .

Optimization Tips : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) and adjust pH/temperature to suppress side reactions like indole oxidation .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., indole H-2 proton at δ 7.8–8.2 ppm; morpholine protons as a multiplet at δ 3.4–3.7 ppm) and ¹³C NMR (carbonyl signals at δ 165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated: ~447.5 g/mol) and detects impurities .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs by replacing the morpholine ring with piperidine or pyrrolidine (see ) or modifying the N-phenyl group (e.g., electron-withdrawing substituents for enhanced metabolic stability) .

- Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition assays, apoptosis markers) to correlate structural changes with activity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PI3K or HDACs, guided by indole-morpholine pharmacophores .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Validation : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% purity threshold .

- Assay Standardization : Replicate studies under controlled conditions (e.g., consistent cell lines, serum-free media) to minimize variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors like solvent effects (DMSO vs. saline) .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

Methodological Answer:

- Solubility Enhancement : Formulate as a sodium salt or use cyclodextrin inclusion complexes to increase aqueous solubility .

- Metabolic Stability : Introduce fluorine at the phenyl ring’s para-position to block CYP450-mediated oxidation .

- Prodrug Design : Mask the acetamide as an ester prodrug (e.g., pivaloyloxymethyl) for improved oral bioavailability .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., caspase-3) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining or Western blotting for Bcl-2/Bax ratios .

Advanced: How can crystallography aid in understanding this compound’s mechanism?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., crystallize PI3Kγ complex using hanging-drop vapor diffusion) to resolve binding modes .

- Electron Density Maps : Refine structures using SHELXL (evidence of morpholine oxygen interactions with catalytic lysine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.